molecular formula C18H16O5 B14957693 methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B14957693
M. Wt: 312.3 g/mol
InChI Key: GNJYMNITYSCXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in these processes .

Comparison with Similar Compounds

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate can be compared with other similar compounds such as:

    Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.

    Methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate: Contains additional hydrogen atoms, making it a tetrahydro derivative

Biological Activity

Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₇H₁₄O₅
  • CAS Number : 314744-86-0
  • MDL Number : MFCD02081427

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance acetylcholine levels in the brain, thereby improving cognitive function.

Key Findings from Research Studies

  • Acetylcholinesterase Inhibition :
    • Compounds with a coumarin core have been shown to possess potent AChE inhibitory activity. For instance, a study demonstrated that derivatives of 4-hydroxycoumarin exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease .
  • Antimicrobial Activity :
    • Research has indicated that coumarin derivatives exhibit antimicrobial properties. A study highlighted that certain coumarin compounds showed activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
  • Anti-inflammatory Effects :
    • Coumarins are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Case Studies and Experimental Data

StudyFocusFindings
Study 1AChE InhibitionMethyl derivatives showed IC50 values ranging from 2.7 µM to 10 µM against AChE, indicating significant potential for cognitive enhancement therapies .
Study 2Antimicrobial ActivitySeveral coumarin derivatives demonstrated antibacterial effects with MIC values ranging from 6.25 to 1000 µg/mL against E. coli and Bacillus cereus .
Study 3Anti-inflammatory ActivityCoumarin compounds reduced TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate

InChI

InChI=1S/C18H16O5/c1-10-15(22-11(2)17(19)21-3)9-8-13-12-6-4-5-7-14(12)18(20)23-16(10)13/h4-9,11H,1-3H3

InChI Key

GNJYMNITYSCXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.